

Handling and safety precautions for (2-(Trifluoromethyl)pyridin-4-yl)methanol

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Compound of Interest

Compound Name: (2-(Trifluoromethyl)pyridin-4-yl)methanol

Cat. No.: B160113

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Technical Support Center: (2-(Trifluoromethyl)pyridin-4-yl)methanol

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and use of **(2-(Trifluoromethyl)pyridin-4-yl)methanol**.

Frequently Asked Questions (FAQs)

Q1: What is (2-(Trifluoromethyl)pyridin-4-yl)methanol?

A1: **(2-(Trifluoromethyl)pyridin-4-yl)methanol** (CAS No. 131747-61-0) is a chemical intermediate commonly used in the synthesis of pharmaceuticals and agrochemicals.[\[1\]](#)[\[2\]](#) Its structure, featuring a trifluoromethyl group and a hydroxymethyl group on a pyridine ring, makes it a versatile building block in medicinal chemistry for creating more complex molecules.
[\[1\]](#)[\[2\]](#)

Q2: What are the primary hazards associated with this compound?

A2: **(2-(Trifluoromethyl)pyridin-4-yl)methanol** is harmful if swallowed, causes skin irritation, and serious eye irritation.[\[3\]](#) It may also cause respiratory irritation.[\[3\]](#)

Q3: What personal protective equipment (PPE) should I wear when handling this compound?

A3: It is recommended to wear protective gloves, protective clothing, and eye/face protection.

[4] Ensure you work in a well-ventilated area to avoid inhaling any dust or vapors.[4]

Q4: How should I store this compound?

A4: Store in a well-ventilated place and keep the container tightly closed.[4] It is also advised to store the compound in a locked-up location.[4]

Q5: What should I do in case of accidental exposure?

A5: In case of:

- Skin contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
- Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.
- Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse your mouth.
- Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

Q6: What are the known incompatibilities for this compound?

A6: This compound is incompatible with strong oxidizing agents, strong acids, and strong reducing agents.

Physical and Chemical Properties

Property	Value
Molecular Formula	C ₇ H ₆ F ₃ NO
Molecular Weight	177.12 g/mol
CAS Number	131747-61-0
Appearance	Colorless to Yellow Liquid or Solid
Storage Temperature	Refrigerator

Hazard Identification and GHS Classification

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	4	H302: Harmful if swallowed
Skin Corrosion/Irritation	2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	2A	H319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure	3	H335: May cause respiratory irritation

Troubleshooting Guide

Issue 1: The compound appears discolored (yellow to brown) upon arrival or after a short period of storage.

- Possible Cause: The compound may have started to degrade due to exposure to air, light, or impurities.
- Solution: While a slight yellowing may not affect the reactivity in all cases, it is best to purify the material before use if you are conducting a sensitive reaction. This can be done by recrystallization or column chromatography. To prevent further degradation, store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, opaque container in the refrigerator.

Issue 2: Low yield in a reaction where the hydroxymethyl group is being functionalized (e.g., esterification, etherification).

- Possible Cause 1: Incomplete reaction. The reactivity of the hydroxymethyl group can be influenced by the electron-withdrawing trifluoromethyl group.
- Solution 1: Increase the reaction time, temperature, or the equivalents of your reagents. Consider using a stronger activating agent for the hydroxyl group.
- Possible Cause 2: The compound is not fully soluble in the chosen solvent.
- Solution 2: Try a different solvent or a solvent mixture to ensure all reactants are in the solution.
- Possible Cause 3: The product is water-soluble and is being lost during aqueous workup.
- Solution 3: Before discarding the aqueous layer, perform a back-extraction with a more polar organic solvent like ethyl acetate. If the product is highly polar, consider avoiding an aqueous workup altogether and purify the crude reaction mixture directly.

Issue 3: Unexpected side products are observed by TLC or NMR.

- Possible Cause: The pyridine nitrogen can be reactive under certain conditions, leading to N-alkylation or other side reactions.
- Solution: If you are using an electrophilic reagent, consider protecting the pyridine nitrogen if it is not the intended reaction site. The choice of base and solvent can also influence the outcome of the reaction.

Experimental Protocols

Representative Protocol: Esterification of **(2-(Trifluoromethyl)pyridin-4-yl)methanol**

This protocol describes a general procedure for the esterification of the title compound with a carboxylic acid using a common coupling agent.

Materials:

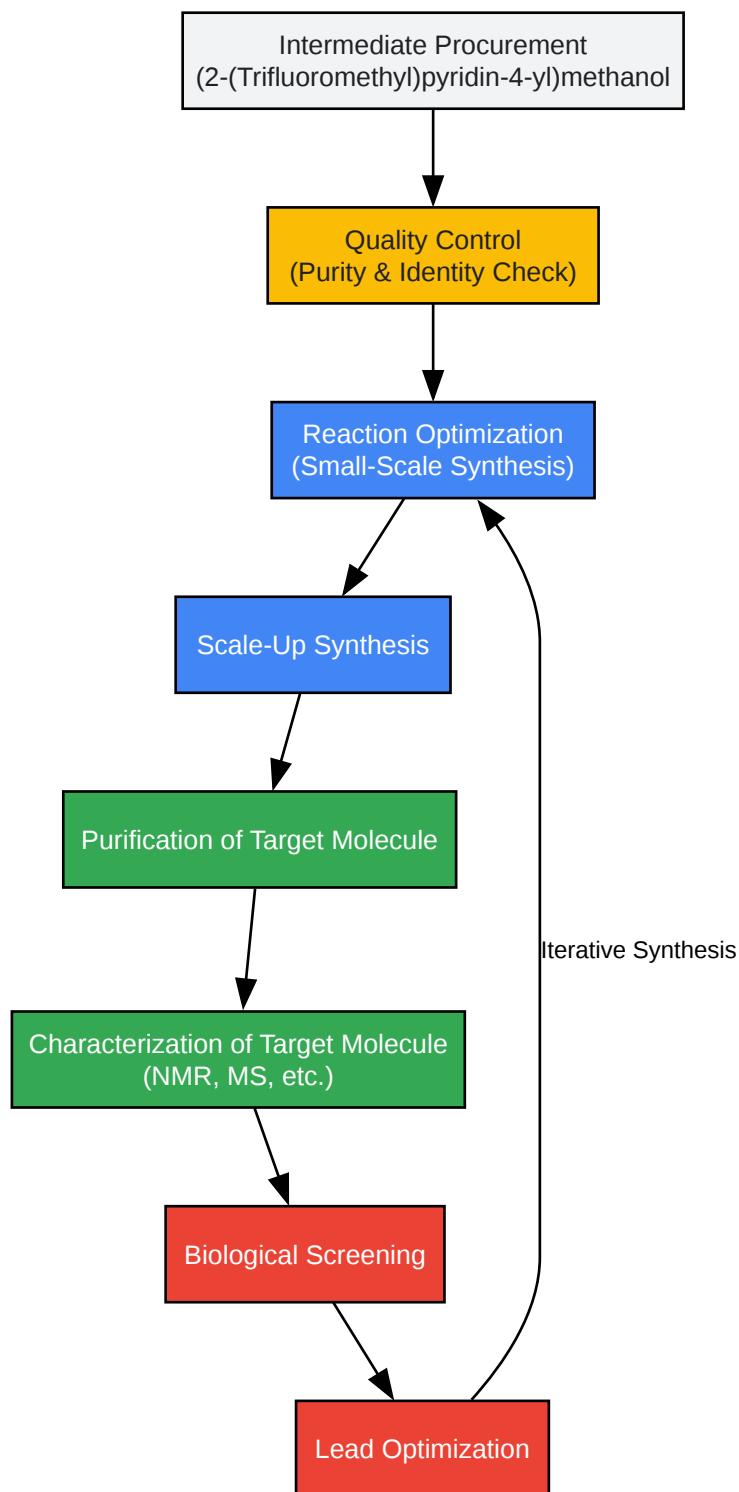
- **(2-(Trifluoromethyl)pyridin-4-yl)methanol**
- Carboxylic acid of choice (e.g., acetic acid)
- N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent
- 4-Dimethylaminopyridine (DMAP)
- Anhydrous dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous magnesium sulfate
- Standard laboratory glassware and stirring equipment

Procedure:

- In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve **(2-(Trifluoromethyl)pyridin-4-yl)methanol** (1.0 equivalent) and the carboxylic acid (1.1 equivalents) in anhydrous DCM.
- Add a catalytic amount of DMAP (0.1 equivalents) to the solution.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM to the reaction mixture.
- Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
- Wash the filtrate with saturated aqueous sodium bicarbonate, followed by brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired ester.

Logical Workflow for Intermediate in Drug Discovery



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Caption: Workflow for utilizing a chemical intermediate in a drug discovery program.

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